molecular formula C29H24O4 B11953871 1,1'-(3,4-Dimethoxybenzylidene)DI-2-naphthol CAS No. 68827-81-6

1,1'-(3,4-Dimethoxybenzylidene)DI-2-naphthol

Cat. No.: B11953871
CAS No.: 68827-81-6
M. Wt: 436.5 g/mol
InChI Key: BWWQTJUFBNSMGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-naphthol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives of the original compound .

Scientific Research Applications

1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence cellular processes and pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol is unique due to its specific substitution pattern and the resulting chemical properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

68827-81-6

Molecular Formula

C29H24O4

Molecular Weight

436.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol

InChI

InChI=1S/C29H24O4/c1-32-25-16-13-20(17-26(25)33-2)27(28-21-9-5-3-7-18(21)11-14-23(28)30)29-22-10-6-4-8-19(22)12-15-24(29)31/h3-17,27,30-31H,1-2H3

InChI Key

BWWQTJUFBNSMGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O)OC

Origin of Product

United States

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